molecular formula C22H20N4O3 B1198581 N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide

N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide

Cat. No. B1198581
M. Wt: 388.4 g/mol
InChI Key: FKQWQGLKQBUXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide is a member of benzimidazoles.

Scientific Research Applications

Chemical Synthesis and Characterization

  • El’chaninov and Aleksandrov (2017) demonstrated the synthesis of furan-2-carboxamides and their conversion to furan-2-carbothioamides, which are structurally related to the N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide compound. This research is significant in understanding the chemical properties and synthesis pathways of similar compounds (El’chaninov & Aleksandrov, 2017).

  • Stroganova et al. (2013) developed a method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles, indicating a process for constructing complex molecules with furan and benzimidazole components, which is relevant for the study of N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide (Stroganova et al., 2013).

Biological and Pharmacological Research

  • The study by Givens et al. (2004) on the prevention and elimination of bovine viral diarrhea virus in fetal fibroblast cells using aromatic cationic compounds demonstrates the potential biological applications of structurally related compounds like N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide (Givens et al., 2004).

  • Research on N-aryl-2-furancarboxamides derivatives by Wei and Zhang (1999) under phase transfer catalysis conditions highlights the chemical versatility and potential application in synthesizing pharmacologically active compounds (Wei & Zhang, 1999).

  • Alnabulsi et al. (2018) evaluated novel analogues of furan amidines as inhibitors of NQO2, an enzyme potentially relevant in cancer chemotherapy and malaria. This study underscores the significance of furan derivatives in medicinal chemistry, which is relevant for understanding the applications of N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide (Alnabulsi et al., 2018).

properties

Product Name

N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-(2-benzamidoethyl)-1-methylbenzimidazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C22H20N4O3/c1-26-18-10-9-16(24-22(28)19-8-5-13-29-19)14-17(18)25-20(26)11-12-23-21(27)15-6-3-2-4-7-15/h2-10,13-14H,11-12H2,1H3,(H,23,27)(H,24,28)

InChI Key

FKQWQGLKQBUXGW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N=C1CCNC(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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